

Photophysical and chemical properties of H2TMpyP-2 chloride

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Compound of Interest		
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An In-depth Technical Guide to the Photophysical and Chemical Properties of meso-Tetrakis(N-methyl-2-pyridyl)porphine Chloride (H2TMpyP-2)

Introduction

Meso-tetrakis(N-methyl-2-pyridyl)porphine chloride, commonly abbreviated as H₂TMpyP-2, is a cationic porphyrin that has garnered significant interest within the scientific community. Porphyrins, a class of highly conjugated macrocyclic compounds, possess exceptional photophysical and chemical properties that make them versatile tools in various biomedical applications.[1] H₂TMpyP-2, a specific isomer of the widely studied H₂TMPyP, is notable for its role as an active photosensitizer, with strong absorption in the visible to near-infrared region and an excellent singlet oxygen quantum yield.[2] Its unique structure and cationic nature facilitate interactions with biological macromolecules, particularly nucleic acids like G-quadruplex DNA, making it a valuable agent for research in anticancer drug design and as a telomerase inhibitor.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and photophysical properties of H₂TMpyP-2, detailed experimental protocols for its characterization, and a discussion of its mechanism of action in photodynamic therapy (PDT).

Chemical Properties

The defining chemical feature of H₂TMpyP-2 is its tetracationic structure, with positively charged N-methylpyridinium groups positioned at the meso positions of the porphyrin core.



This structure imparts high water solubility and a strong affinity for negatively charged biological targets such as the phosphate backbone of DNA.

Property	Data	
Full Chemical Name	5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)porphyrin Tetrachloride	
Common Abbreviation	H₂TMpyP-2 Chloride	
Molecular Formula	C44H38Cl4N8	
Molecular Weight	828.64 g/mol	
Structure A central porphine ring with four N-me pyridyl groups at the meso positions.		
Solubility	Excellent solubility in aqueous solutions.	
Key Reactivity	Acts as a ligand for metal ions; interacts with DNA structures, particularly G-quadruplexes.[3]	

Photophysical Properties

The photophysical behavior of H₂TMpyP-2 is central to its function as a photosensitizer. Like other porphyrins, its electronic absorption spectrum is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. Upon excitation, it can relax via fluorescence or undergo intersystem crossing to a long-lived triplet state, which is key to its photosensitizing capabilities.



Parameter	Value	Conditions
Soret Band (λ _{max})	~422 nm[7][8]	Aqueous solution
Q-Bands (λ _{max})	Four distinct bands between 500 and 700 nm.	Aqueous solution
Molar Extinction Coeff. (ε)	2.26 x 10 ⁵ M ⁻¹ cm ⁻¹ at Soret band (for the related H ₂ TMPyP-4 isomer)[9]	Aqueous solution
Fluorescence Emission (λ _{em})	Two main peaks at ~663 nm and ~720 nm.[10]	Aqueous solution
Fluorescence Quantum Yield (Φf)	The related H ₂ TMPyP-4 isomer is often used as a standard with Φf = 0.050.[9] DNA binding typically leads to a reduction in the fluorescence quantum yield.[9]	Aqueous solution
Fluorescence Lifetime (τf)	For the related H ₂ TMPyP-4 isomer interacting with DNA, two lifetime components are observed: one changing from 5.25 ns to 11.3 ns and a second constant at ~3 ns.[9]	Aqueous solution
Singlet Oxygen Quantum Yield (ΦΔ)	Described as "excellent," a key feature for its use in photodynamic therapy.[2] The Type II photosensitization mechanism is considered crucial for PDT.[11]	Aerated solution

Experimental Protocols

Accurate characterization of H₂TMpyP-2 requires standardized experimental procedures. The following sections detail the methodologies for key photophysical measurements.



UV-Visible Absorption Spectroscopy

This protocol measures the electronic absorption spectrum to determine absorption maxima (λ_{max}) and molar extinction coefficients (ϵ).

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of H₂TMpyP-2 chloride of known concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - From the stock solution, prepare a dilute solution (e.g., 1-10 μM) in the same buffer using a quartz cuvette with a 1 cm pathlength.[12] The final concentration should yield a Soret band absorbance between 1.0 and 1.5 for optimal accuracy.
- Measurement:
 - Record a baseline spectrum using a cuvette containing only the buffer.
 - Record the absorption spectrum of the H2TMpyP-2 solution from 250 nm to 750 nm.[13]
 - Identify the λ_{max} for the Soret and Q-bands.
 - Calculate the molar extinction coefficient (ϵ) using the Beer-Lambert law: A = ϵ cl, where A is the absorbance at λ_{max} , c is the molar concentration, and I is the pathlength (1 cm).

Steady-State Fluorescence Spectroscopy

This protocol determines the fluorescence emission spectrum and the relative fluorescence quantum yield.

- Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and detector.
- Sample Preparation:



- Prepare a dilute solution of H₂TMpyP-2 (absorbance at the excitation wavelength < 0.1 to avoid inner filter effects) in the desired solvent.
- Prepare a solution of a standard with a known quantum yield (e.g., $H_2TMPyP-4$, $\Phi f = 0.05$ in water, or quinine sulfate in 0.5 M H_2SO_4 , $\Phi f = 0.54$) with a similar absorbance at the same excitation wavelength.[9]

Measurement:

- Set the excitation wavelength to a value on the shoulder of the Soret band (e.g., 420 nm) to minimize light scattering.
- Record the emission spectrum from a wavelength just above the excitation wavelength to ~800 nm.
- Record the emission spectrum of the standard under identical conditions.
- Quantum Yield Calculation: The fluorescence quantum yield (Φf) is calculated using the following comparative equation: Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This protocol measures the decay of fluorescence intensity over time to determine the fluorescence lifetime (τf).

- Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system.[14]
- Sample Preparation: Prepare a deoxygenated, dilute solution of H₂TMpyP-2 as described for steady-state fluorescence.

Measurement:

 Excite the sample with a pulsed light source (e.g., a laser diode) at a suitable wavelength (e.g., 405 nm).



- Collect the fluorescence decay histogram.
- The decay data is then fitted to a multi-exponential decay model to extract the lifetime components (τ) and their relative amplitudes. Fluorescence lifetime is sensitive to the local microenvironment, including factors like pH and proximity to quencher molecules.[14]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

This protocol uses an indirect method to quantify the efficiency of singlet oxygen generation.

- Principle: This method relies on a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which
 reacts irreversibly with singlet oxygen (¹O₂), leading to a decrease in its characteristic
 absorbance.[11]
- Instrumentation: UV-Vis spectrophotometer and a light source (e.g., filtered lamp or laser) with an appropriate wavelength to excite the photosensitizer but not the trap.
- Sample Preparation:
 - Prepare a solution containing H₂TMpyP-2 and DPBF in an air-saturated solvent (e.g., DMF or buffered aqueous solution with a surfactant to solubilize DPBF). A reference photosensitizer with a known ΦΔ (e.g., methylene blue or tetraphenylporphyrin, H₂TPP) should be used.[11]

Measurement:

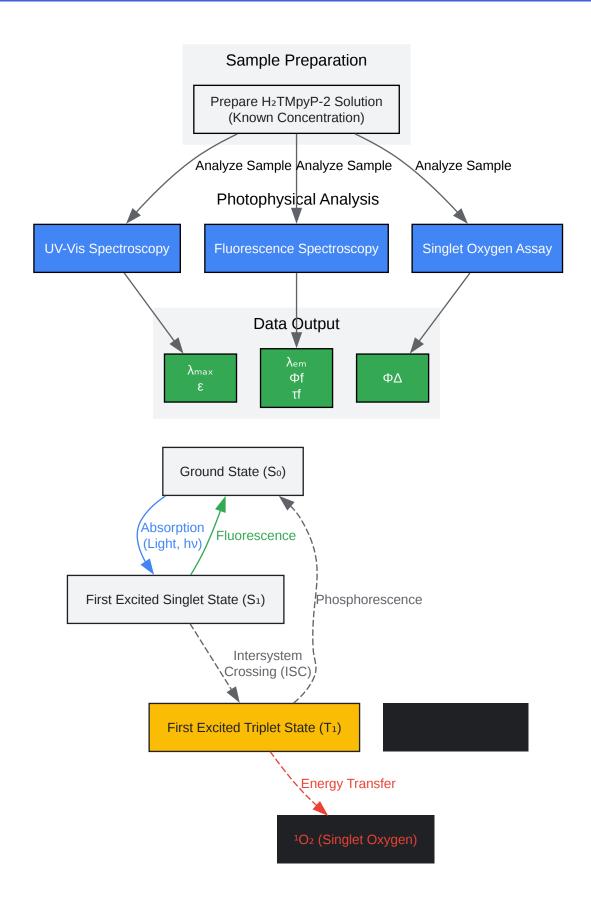
- Record the initial absorbance of the DPBF at its λ_{max} (~415-418 nm).
- Irradiate the solution with light at a wavelength where H2TMpyP-2 absorbs (e.g., a Q-band) but DPBF is transparent.
- At regular time intervals, stop the irradiation and record the absorbance of DPBF.
- Plot the change in DPBF absorbance versus irradiation time. The slope of this plot is proportional to the rate of ¹O₂ generation.
- Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF degradation by H₂TMpyP-2 to that of the reference standard under identical conditions.



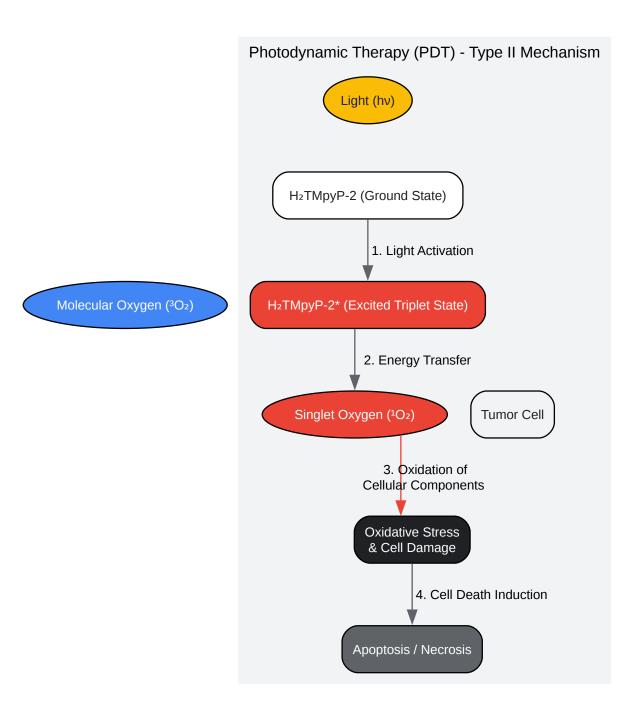
Visualizations: Workflows and Mechanisms

Diagrams created using DOT language provide clear visual representations of complex processes.









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